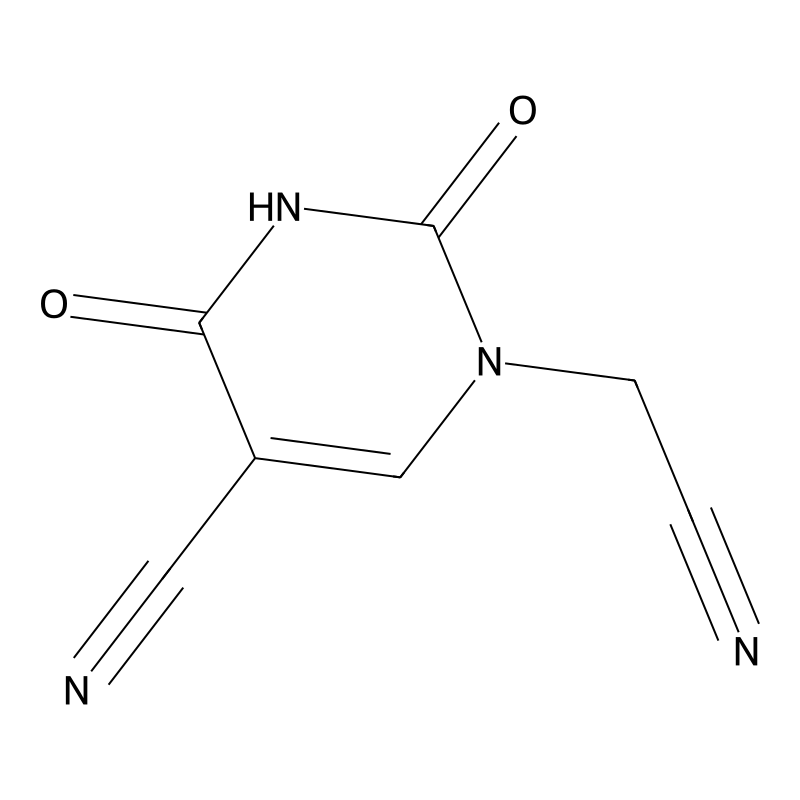

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H4N4O2 and a molecular weight of 176.13 g/mol. This compound features a tetrahydropyrimidine ring, which is characterized by its four saturated carbon atoms and two keto groups at positions 2 and 4. The presence of cyanomethyl and carbonitrile functional groups contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Research indicates that derivatives of 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant biological activities. Studies have shown promising antimicrobial properties, with some derivatives demonstrating effectiveness against various bacterial strains and fungi . Furthermore, there are indications of antioxidant activities associated with these compounds, suggesting potential applications in combating oxidative stress-related diseases.

Several synthesis methods have been reported for creating 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. One common approach involves the condensation of appropriate starting materials through cyclization reactions. For instance, the reaction of substituted uracils with nitrile oxides can yield this compound along with other pyrimidine derivatives . Additionally, modifications involving the introduction of functional groups can be achieved through various organic reactions such as alkylation or acylation.

The applications of 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile are diverse:

Interaction studies involving 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have focused on its biological activity. Research has demonstrated that this compound interacts with various biological targets that may lead to its antimicrobial effects. Investigations into its antioxidant properties also reveal interactions at the molecular level that could mitigate oxidative damage in cells .

Several compounds share structural similarities with 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C8H6N4O2 | Methyl group substitution | Potentially altered biological activity due to methylation |

| 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C11H7N3O2 | Phenyl ring substitution | Enhanced lipophilicity may improve membrane permeability |

| 5-Cyano-6-hydroxy-pyrimidine derivatives | Varies | Hydroxyl group presence | Different reactivity patterns due to hydroxyl functionality |

These compounds illustrate variations in substitution patterns that can affect their chemical properties and biological activities. The unique combination of cyanomethyl and carbonitrile functionalities in 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile sets it apart from these similar structures.